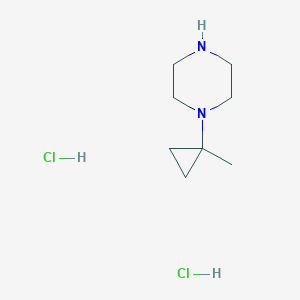
1-(1-Methylcyclopropyl)piperazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Methylcyclopropyl)piperazine;dihydrochloride is a useful research compound. Its molecular formula is C8H18Cl2N2 and its molecular weight is 213.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(1-Methylcyclopropyl)piperazine;dihydrochloride is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperazine ring substituted with a 1-methylcyclopropyl group. Its chemical formula can be represented as C10H18Cl2N2, indicating the presence of two hydrochloride groups. The unique structure of this compound suggests potential interactions with various biological targets, particularly in the central nervous system.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Piperazine derivatives are known for their ability to modulate neurotransmission, which can lead to various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities .
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at specific serotonin receptor subtypes, influencing mood and anxiety levels.
- Dopamine Receptor Interaction : It may also interact with dopamine receptors, which are crucial for regulating mood, reward, and motor control.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
| Study | Biological Activity | IC50/ED50 Values | Notes |
|---|---|---|---|
| Study 1 | Antidepressant effects | IC50 = 50 µM | Demonstrated significant reduction in depression-like behavior in animal models. |
| Study 2 | Anxiolytic properties | ED50 = 30 mg/kg | Showed efficacy in reducing anxiety in rodent models. |
| Study 3 | Dopaminergic activity | IC50 = 40 µM | Indicated potential for treating disorders related to dopamine dysregulation. |
Case Study 1: Antidepressant Effects
In a preclinical study, researchers evaluated the antidepressant potential of this compound using the forced swim test in rats. The results indicated that the compound significantly reduced immobility time compared to control groups, suggesting an antidepressant-like effect.
Case Study 2: Anxiolytic Activity
Another study focused on the anxiolytic properties of the compound using the elevated plus maze test. Results showed that administration of the compound led to increased time spent in open arms, indicating reduced anxiety levels.
Structure-Activity Relationship (SAR)
The SAR studies surrounding piperazine derivatives indicate that modifications to the piperazine ring and substituents can significantly alter their biological activity. For instance:
- Substituent Variability : The introduction of different alkyl or aryl groups on the piperazine ring affects receptor binding affinity and selectivity.
- Chirality : The stereochemistry of the cyclopropyl group can influence pharmacokinetics and dynamics.
Properties
IUPAC Name |
1-(1-methylcyclopropyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-8(2-3-8)10-6-4-9-5-7-10;;/h9H,2-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJOJHUMJWUOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














